3'-Dimethylaminoacetophenone
Overview
Description
3’-Dimethylaminoacetophenone is an organic compound with the molecular formula C10H13NO. It is an aromatic ketone and a derivative of acetophenone. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and research laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Dimethylaminoacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with dimethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3’-Dimethylaminoacetophenone often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Dimethylaminoacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
3’-Dimethylaminoacetophenone has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the production of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of 3’-Dimethylaminoacetophenone involves its interaction with specific molecular targets and pathways. For instance, in neurochemical research, it affects acetylcholine synthesis by interacting with enzymes involved in the process. This interaction can influence neurotransmitter levels and, consequently, neurological functions.
Comparison with Similar Compounds
Acetophenone: A simpler aromatic ketone without the dimethylamino group.
4’-Dimethylaminoacetophenone: A positional isomer with the dimethylamino group at the para position.
N,N-Dimethylbenzylamine: A related compound with a similar dimethylamino group but different structural arrangement.
Uniqueness: 3’-Dimethylaminoacetophenone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the dimethylamino group influences its reactivity and interactions in various chemical reactions, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMJVGXLJXCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334091 | |
Record name | 3'-Dimethylaminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-80-8 | |
Record name | 3'-Dimethylaminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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